2-(3-methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
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Overview
Description
2-(3-methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenoxy group and a pyrrolidinylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 3-methoxyphenol with an appropriate halogenating agent to form 3-methoxyphenyl halide.
Nucleophilic Substitution: The 3-methoxyphenyl halide is then reacted with an appropriate nucleophile, such as sodium phenoxide, to form 3-methoxyphenoxyphenol.
Acylation: The 3-methoxyphenoxyphenol is acylated using an acylating agent, such as acetyl chloride, to form the corresponding acetamide.
Formation of the Pyrrolidinylphenyl Intermediate: This step involves the reaction of 4-aminophenylpyrrolidinone with an appropriate acylating agent to form N-acyl-4-aminophenylpyrrolidinone.
Coupling Reaction: The final step involves the coupling of the methoxyphenoxyacetamide intermediate with the pyrrolidinylphenyl intermediate under appropriate reaction conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol or quinone derivative.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form a corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., sodium methoxide, sodium ethoxide).
Major Products Formed
Oxidation: Phenol or quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-(3-methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(3-methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can be compared with other similar compounds, such as:
2-(3-methoxyphenoxy)-N-phenylacetamide: Lacks the pyrrolidinone moiety, which may result in different chemical reactivity and biological activity.
N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide: Lacks the methoxyphenoxy group, which may result in different chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-16-4-2-5-17(12-16)25-13-18(22)20-14-7-9-15(10-8-14)21-11-3-6-19(21)23/h2,4-5,7-10,12H,3,6,11,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJMFTBJIQTSEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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